Trimethyl isocitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl isocitrate is an organic compound with the molecular formula
C10H16O6
. It is a derivative of citric acid, where the hydroxyl groups are esterified with methyl groups. This compound is known for its unique chemical properties and potential applications in various scientific fields.Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl isocitrate can be synthesized through the esterification of citric acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Citric Acid+3MethanolH2SO4Trimethyl Isocitrate+3Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction conditions are optimized to maximize yield and purity. This includes controlling the temperature, pressure, and the molar ratio of reactants. Post-reaction, the product is purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Trimethyl isocitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles are employed.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted esters or acids.
Scientific Research Applications
Trimethyl isocitrate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism by which trimethyl isocitrate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic pathways, influencing enzyme activity and cellular processes. Its ester groups make it reactive towards nucleophiles, allowing it to form various derivatives that can interact with different biological molecules.
Comparison with Similar Compounds
Trimethyl Citrate: Similar in structure but differs in the position of ester groups.
Triethyl Citrate: Another ester derivative of citric acid with ethyl groups instead of methyl groups.
Trimethyl Acetate: A simpler ester with a different acid backbone.
Uniqueness: Trimethyl isocitrate is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H14O7 |
---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
trimethyl 1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C9H14O7/c1-14-6(10)4-5(8(12)15-2)7(11)9(13)16-3/h5,7,11H,4H2,1-3H3 |
InChI Key |
HRMWDPSXPUUMOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(C(=O)OC)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.